Purine phosphoribosyltransferase-IN-1

Trypanosoma brucei Plasmodium falciparum Plasmodium vivax

Purine phosphoribosyltransferase-IN-1 (Compound (S,R)-48) is a stereo-defined acyclic nucleoside bisphosphonate with unmatched potency against Trypanosoma brucei PRT (Ki = 2 nM). Unlike racemic ANPs, its (S,R) configuration ensures reproducible species-selectivity (Tbr >> Pv > Pf), making it the definitive tool for African trypanosomiasis target validation. Choose this compound for reliable, high-purity (≥95%) inhibition data that other stereoisomers cannot provide.

Molecular Formula C11H15N5Na4O10P2
Molecular Weight 531.17 g/mol
Cat. No. B15559334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePurine phosphoribosyltransferase-IN-1
Molecular FormulaC11H15N5Na4O10P2
Molecular Weight531.17 g/mol
Structural Identifiers
InChIInChI=1S/C11H19N5O10P2.4Na/c12-11-14-9-8(10(18)15-11)13-4-16(9)1-6(2-25-5-27(19,20)21)26-3-7(17)28(22,23)24;;;;/h4,6-7,17H,1-3,5H2,(H2,19,20,21)(H2,22,23,24)(H3,12,14,15,18);;;;/q;4*+1/p-4/t6-,7+;;;;/m0..../s1
InChIKeyCVTIKPWJHQIBIG-NOTWHITJSA-J
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Purine Phosphoribosyltransferase-IN-1: A Stereo-Defined Acyclic Nucleoside Phosphonate Inhibitor for Parasitic PRT Research Procurement


Purine phosphoribosyltransferase-IN-1 (Compound (S,R)-48) is a stereo-defined acyclic nucleoside phosphonate (ANP) bisphosphonate that functions as a competitive inhibitor of 6-oxopurine phosphoribosyltransferases (PRTs) from Plasmodium falciparum, Plasmodium vivax, and Trypanosoma brucei [1]. These parasitic protozoa lack de novo purine biosynthesis and rely exclusively on the purine salvage pathway, wherein PRTs catalyze the conversion of preformed purine bases (hypoxanthine, guanine, xanthine) into their corresponding nucleoside monophosphates essential for nucleic acid synthesis [2]. Purine phosphoribosyltransferase-IN-1 was designed as part of a series of stereo-defined ANPs to exploit structural differences between parasite and human PRT active sites for selective inhibition [1].

Why Purine Phosphoribosyltransferase-IN-1 Cannot Be Replaced by Alternative ANPs or Transition-State Analogs


Substituting Purine phosphoribosyltransferase-IN-1 with other acyclic nucleoside phosphonates (ANPs) or purine-based PRT inhibitors introduces substantial experimental variability due to critical differences in stereochemistry, linker composition, and species-specific Ki profiles. Unlike earlier generation ANPs that lacked defined chirality and exhibited Ki values as low as ~100 nM for PfHGXPRT [1], Purine phosphoribosyltransferase-IN-1 incorporates two defined chiral centers (S,R configuration) that confer enhanced potency across three parasitic species and a unique species-selectivity gradient (Tbr >> Pv > Pf) not replicated in other compounds within the same chemical series [2]. Furthermore, alternative inhibitor classes such as 9-deazaguanine-based compounds demonstrate micromolar IC50 values (e.g., 9-deazaguanine IC50 = 12 μM against PfHGXPRT) [3], representing a potency deficit of several orders of magnitude relative to Purine phosphoribosyltransferase-IN-1. The specific stereochemical arrangement in this compound dictates its binding orientation within the PRT active site and directly determines the observed species selectivity; altering the stereochemistry (e.g., to (R,R) or (S,S) configurations) yields different inhibition profiles, while modifying the linker composition changes the human enzyme cross-reactivity profile [2]. Generic substitution with structurally related but stereochemically distinct ANPs would therefore yield non-comparable inhibition data and potentially alter selectivity outcomes.

Purine Phosphoribosyltransferase-IN-1: Quantitative Differential Evidence Against Comparators


Species-Specific Ki Gradient: T. brucei PRT Inhibition vs. Plasmodium PRTs

Purine phosphoribosyltransferase-IN-1 demonstrates a distinct species-selectivity gradient with 25-fold higher affinity for T. brucei 6-oxopurine PRT (Ki = 2 nM) compared to P. falciparum PRT (Ki = 50 nM), and 10-fold higher affinity compared to P. vivax PRT (Ki = 20 nM) [1]. In contrast, the comparator aza-ANPs from an earlier series exhibit comparable Ki values across species (e.g., PfHGXPRT Ki = 0.08 μM; PvHGPRT Ki = 0.01 μM) without a consistent gradient directionality [2].

Trypanosoma brucei Plasmodium falciparum Plasmodium vivax PRT inhibitor

Parasite vs. Human Enzyme Selectivity: Purine Phosphoribosyltransferase-IN-1 Compared to First-Generation ANPs

The selectivity profile of Purine phosphoribosyltransferase-IN-1 represents an advance over first-generation ANPs. Early ANPs evaluated by Keough et al. (2009) achieved selectivity for PfHGXPRT over human HGPRT of up to 58-fold, with the most selective compound exhibiting PfHGXPRT Ki = 100 nM and human HGPRT Ki = 5.8 μM [1]. In contrast, more recent N2'-branched ANP series containing 9-deazahypoxanthine achieved complete selectivity (no detectable human HGPRT inhibition) but with substantially reduced potency (micromolar Ki against PfHGXPRT) [2]. The current structural information on Purine phosphoribosyltransferase-IN-1 does not include a reported quantitative Ki value for human HGPRT in the primary literature; differential binding is supported by crystal structure determination of the compound in complex with both human and T. brucei PRTs [3].

human HGPRT PfHGXPRT selectivity index off-target inhibition

Stereochemical Configuration Determines Potency: (S,R)-48 vs. Other Diastereomers in the Same Series

Within the stereo-defined ANP series synthesized by Klejch et al., the (S,R) stereochemical configuration of Purine phosphoribosyltransferase-IN-1 yields a defined potency profile that differs from other diastereomers. The study synthesized 16 novel ANPs, including 12 compounds with a chiral center at C-2' and eight bearing a second chiral center at C-6', generating four distinct stereoisomeric pairs [1]. The (S,R)-configured compound (Purine phosphoribosyltransferase-IN-1) achieved Ki = 2 nM against T. brucei PRT, whereas other stereoisomers within the same series exhibited different inhibition constants and species-selectivity patterns. While individual Ki values for each stereoisomer are reported in the primary publication, the (S,R) configuration was specifically identified as providing the optimal balance of potency and selectivity across the three parasitic PRTs evaluated [1].

stereochemistry diastereomer SAR acyclic nucleoside phosphonate

T. brucei PRT Inhibition: Purine Phosphoribosyltransferase-IN-1 vs. Standard Antimalarial Agent Chloroquine

Purine phosphoribosyltransferase-IN-1 targets a fundamentally different biochemical pathway than conventional antiparasitic agents such as chloroquine, which acts via heme polymerization inhibition in the parasite digestive vacuole. While no direct biochemical comparative data exist between Purine phosphoribosyltransferase-IN-1 and chloroquine for PRT inhibition (chloroquine does not inhibit PRTs), this mechanistic distinction is relevant for research applications involving chloroquine-resistant strains. Purine phosphoribosyltransferase-IN-1 inhibits T. brucei PRT with Ki = 2 nM [1], whereas HGXPRT inhibitors generally maintain activity independent of the resistance mechanisms that compromise chloroquine efficacy [2].

Trypanosoma brucei antiparasitic chloroquine comparative pharmacology

Recommended Research Applications for Purine Phosphoribosyltransferase-IN-1 Based on Quantitative Evidence


T. brucei Purine Salvage Pathway Investigation and African Trypanosomiasis Target Validation

Given the 2 nM Ki against T. brucei PRT—the most potent inhibition among the three parasitic species evaluated [1]—Purine phosphoribosyltransferase-IN-1 is best suited for investigations focused on Trypanosoma brucei purine salvage pathway enzymology and target validation studies relevant to African trypanosomiasis (sleeping sickness). The 25-fold higher affinity for Tbr PRT relative to Pf PRT enables researchers to use the compound at lower concentrations in T. brucei systems while minimizing off-target effects on non-PRT enzymes [1].

Cross-Species PRT Comparative Pharmacology Studies

The well-characterized species-selectivity gradient (Tbr Ki = 2 nM, Pv Ki = 20 nM, Pf Ki = 50 nM) makes Purine phosphoribosyltransferase-IN-1 an appropriate tool compound for comparative studies examining structural determinants of PRT inhibitor binding across Plasmodium and Trypanosoma genera [1]. Researchers can leverage this differential inhibition profile to correlate species-specific PRT active site features with inhibitor sensitivity, particularly when used in conjunction with the available crystal structures of the compound bound to human and T. brucei PRTs [1].

Purine Salvage Pathway Inhibition in Chloroquine-Resistant Plasmodium Models

For researchers studying drug resistance mechanisms or combination therapies in malaria, Purine phosphoribosyltransferase-IN-1 offers a tool to probe the purine salvage pathway independently of PfCRT-mediated chloroquine resistance [2]. The compound's target (HGXPRT) is essential for parasite purine nucleotide synthesis and is not known to be affected by mutations conferring resistance to conventional antimalarials such as chloroquine [1]. This application is supported by the broader class of PRT inhibitors that maintain activity against chloroquine-resistant P. falciparum strains [2].

Stereochemistry-Dependent Structure-Activity Relationship Studies

As a stereo-defined ANP with documented potency differences across diastereomers, Purine phosphoribosyltransferase-IN-1 serves as a reference compound for investigations into how C-2' and C-6' stereochemistry influences acyclic nucleoside phosphonate binding to parasite PRT active sites [1]. The compound's (S,R) configuration represents one of four stereoisomeric possibilities evaluated in the primary study, and its potency profile can be used as a benchmark for evaluating newly synthesized ANP analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Purine phosphoribosyltransferase-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.